4,4-Dimethyloxetan-2-one

Description

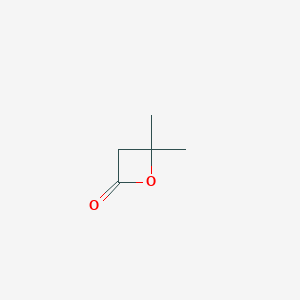

Structure

3D Structure

Properties

CAS No. |

1823-52-5 |

|---|---|

Molecular Formula |

C5H8O2 |

Molecular Weight |

100.12 g/mol |

IUPAC Name |

4,4-dimethyloxetan-2-one |

InChI |

InChI=1S/C5H8O2/c1-5(2)3-4(6)7-5/h3H2,1-2H3 |

InChI Key |

WHBGXDGQNOAWLX-UHFFFAOYSA-N |

SMILES |

CC1(CC(=O)O1)C |

Canonical SMILES |

CC1(CC(=O)O1)C |

Pictograms |

Flammable; Corrosive |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Dimethyloxetan 2 One and Derivatives

Cyclization Approaches to Oxetanone Ring Systems

The synthesis of the 4,4-dimethyloxetan-2-one core and its derivatives relies on various cyclization strategies. These methods involve the formation of the strained four-membered ring through different bond-forming reactions, each with its own set of advantages and limitations.

[2+2] Cycloadditions (e.g., Paternò-Büchi Reactions involving Carbonyl Compounds and Alkenes/Allenoates)

The [2+2] photocycloaddition, famously known as the Paternò-Büchi reaction, is a powerful tool for constructing oxetane (B1205548) rings. beilstein-journals.orgresearchgate.net This reaction typically involves the photochemical excitation of a carbonyl compound, which then reacts with an alkene in its ground state to yield an oxetane. researchgate.netacs.org The versatility of this method allows for the synthesis of a wide array of structurally diverse oxetanes. magtech.com.cnbeilstein-journals.org

While the classic Paternò-Büchi reaction provides a direct route to the oxetane skeleton, variations of [2+2] cycloadditions are also employed. For instance, the reaction between ketenes and carbonyl compounds is a well-established method for synthesizing β-lactones, a class of compounds that includes this compound. google.comthieme-connect.com In a specific example, the cycloaddition of ketene (B1206846) with acetone (B3395972) can produce this compound. wikimedia.orggoogle.com The reaction conditions can be tuned to favor the formation of the desired β-lactone. wikimedia.org

The regioselectivity and stereoselectivity of these cycloadditions are crucial aspects. In the Paternò-Büchi reaction, the regiochemical outcome is influenced by the relative stability of the intermediate biradicals formed upon addition of the excited carbonyl to the alkene. beilstein-journals.org Similarly, the stereochemistry of the resulting oxetane is determined by the geometry of the reactants and the reaction pathway. acs.org

Recent advancements have focused on expanding the scope of these reactions, including the use of visible light and the development of enantioselective variants. nih.gov These developments enhance the utility of [2+2] cycloadditions for the synthesis of complex and stereochemically defined oxetanone derivatives.

Ring-Expansion Carbonylation of Epoxides

The ring-expansion carbonylation of epoxides presents an atom-economical pathway to β-lactones. This method involves the insertion of a carbonyl group from carbon monoxide into the epoxide ring. nih.govcornell.edu The reaction is typically catalyzed by transition metal complexes, with cobalt-based catalysts being particularly effective. nih.govmdpi.com

The catalytic system often consists of a Lewis acidic metal center and a cobalt carbonyl anion, such as [Lewis Acid]⁺[Co(CO)₄]⁻. cornell.edumdpi.com The choice of the Lewis acid can significantly influence the catalyst's activity and selectivity. nih.gov For instance, chromium- and aluminum-based Lewis acids have been successfully employed in these catalytic systems. mdpi.comresearchgate.net

A key advantage of this methodology is the direct conversion of readily available epoxides into valuable β-lactones. nih.gov For the synthesis of this compound, the corresponding epoxide, 2,2-dimethyloxirane, would be the starting material. vaia.comfoodb.ca The carbonylation process can be highly regioselective, with the carbonyl group inserting between the oxygen and the less substituted carbon of the epoxide. nih.gov

Researchers have dedicated considerable effort to developing both homogeneous and heterogeneous catalysts to improve efficiency, reusability, and scalability of this process. nih.gov While homogeneous catalysts often exhibit high activity, heterogeneous systems offer advantages in terms of catalyst separation and recycling. nih.gov

Table 1: Catalytic Systems for Ring-Expansion Carbonylation of Epoxides

| Catalyst System | Epoxide Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| [Lewis Acid]⁺[Co(CO)₄]⁻ | Various epoxides | β-Lactones | Tunable reactivity and selectivity based on the Lewis acid. | cornell.edumdpi.com |

| [(OEP)Cr(THF)₂]⁺[Co(CO)₄]⁻ | Epoxides | β-Lactones | High turnover numbers (TONs) and turnover frequencies (TOFs). | nih.gov |

| [PPN]⁺[Co(CO)₄]⁻ / BF₃·Et₂O | Various epoxides | β-Lactones | High yields under moderate CO pressure. | nih.gov |

Cyclopropenone Derivatives as Synthetic Precursors

Cyclopropenones, highly strained three-membered ring ketones, can serve as versatile precursors for the synthesis of various heterocyclic compounds, including four-membered oxetanones. rsc.orgorgsyn.org Their inherent ring strain makes them susceptible to ring-opening and rearrangement reactions, which can be harnessed to construct larger ring systems. rsc.org

One specific example demonstrates the conversion of a substituted cyclopropenone into an oxetanone derivative. The cyclization of 2-(2-hydroxypropan-2-yl)-3-methylcycloprop-2-enone in the presence of triphenylphosphine (B44618) has been shown to yield 3-ethylidene-4,4-dimethyloxetan-2-one. rsc.orgscispace.com This transformation highlights the potential of using functionalized cyclopropenones to access substituted β-lactones.

The reaction mechanism likely involves the nucleophilic attack of the hydroxyl group onto the cyclopropenone ring, followed by rearrangement to form the more stable four-membered lactone. The use of a phosphine (B1218219) catalyst facilitates this process. rsc.org This synthetic strategy offers a unique approach to oxetanone synthesis, starting from highly strained and reactive cyclopropenone building blocks. nih.gov

Reactant Combinations (e.g., Ketenes and Acetone)

A classical and direct method for the synthesis of this compound involves the [2+2] cycloaddition of ketene with acetone. wikimedia.orggoogle.com This reaction is a specific application of the broader class of ketene-carbonyl cycloadditions used to prepare β-lactones. google.comgoogle.com

The reaction is typically carried out in the presence of a catalyst to promote the cycloaddition. google.com Lewis acids are often employed for this purpose. The choice of catalyst and reaction conditions can influence the yield and purity of the resulting β-lactone.

This method is attractive due to the ready availability of the starting materials, ketene and acetone. However, the high reactivity of ketene requires careful handling and controlled reaction conditions. The process can be optimized to achieve efficient production of this compound, which is a valuable intermediate in organic synthesis. wikimedia.org

Intramolecular C-O Bond Formation Strategies

The formation of the oxetanone ring can be achieved through intramolecular cyclization involving the formation of a carbon-oxygen bond. A primary route for this transformation is the lactonization of β-hydroxy carboxylic acids or their derivatives. google.comthieme-connect.com This approach is a cornerstone in the synthesis of β-lactones. orgsyn.org

Several methods exist to effect this cyclization. One common strategy involves the activation of the carboxylic acid group, followed by nucleophilic attack from the β-hydroxyl group. Reagents like benzenesulfonyl chloride in pyridine (B92270) can be used to promote this transformation. google.comgoogle.com Another effective method is the Mitsunobu reaction, which facilitates the cyclization of β-hydroxy acids under mild conditions. orgsyn.org

Alternatively, the hydroxyl group can be converted into a good leaving group, followed by intramolecular displacement by the carboxylate anion. This is often referred to as an intramolecular Williamson etherification type reaction. acs.org For example, a β-hydroxy acid can be converted to a β-halocarboxylate salt, which then cyclizes to the β-lactone. google.comorgsyn.org

The stereochemistry of the starting β-hydroxy acid dictates the stereochemistry of the resulting β-lactone. These methods have been applied to the synthesis of various substituted oxetanones, including those with specific stereochemical configurations. nih.gov

Table 2: Reagents for Intramolecular C-O Bond Formation in β-Lactone Synthesis

| Reagent/Method | Substrate | Mechanism | Reference |

|---|---|---|---|

| Benzenesulfonyl chloride, pyridine | β-Hydroxy carboxylic acid | Activation of carboxylic acid | google.comgoogle.com |

| Mitsunobu reaction (e.g., DEAD, PPh₃) | β-Hydroxy carboxylic acid | Activation of hydroxyl group | orgsyn.org |

| - | β-Halocarboxylate salt | Intramolecular nucleophilic substitution | google.comorgsyn.org |

Intramolecular C-C Bond Forming Cyclizations

While less common than C-O bond forming strategies for oxetanone synthesis, intramolecular C-C bond formation can also be employed to construct the four-membered ring system, particularly for more complex or substituted derivatives. magtech.com.cnresearchgate.net These methods often involve the cyclization of a precursor that already contains the C-O-C=O fragment of the lactone.

One such approach involves the cyclization of α-haloamides through a radical-mediated process. researchgate.net Although this typically leads to larger ring systems, under specific conditions, 4-exo-trig cyclizations can occur to form four-membered rings. researchgate.net

Another strategy involves the intramolecular cyclization of functionalized acyclic precursors where a new C-C bond is formed to close the ring. acs.org For example, 2-(arylsulfonyl)oxetanes have been synthesized through an efficient C-C bond forming cyclization. magtech.com.cnresearchgate.net

More recently, photochemical methods have been explored for intramolecular C-H functionalization to form β-lactones. For instance, the photolysis of certain aryldiazoacetates can lead to the formation of substituted oxetan-2-ones through an intramolecular C-H insertion reaction. rsc.org These advanced strategies open up new avenues for the synthesis of structurally novel oxetanone derivatives.

Catalytic Systems in Oxetanone Synthesis

The formation of the oxetanone ring can be accomplished through several catalytic pathways, each offering distinct advantages in terms of reactivity, selectivity, and substrate scope. The primary approaches involve the activation of substrates through Lewis acid catalysis, the use of metal-free organocatalytic methods, and the mediation of cyclization reactions by transition metal complexes.

Lewis Acid Catalysis

Lewis acid catalysis is a prominent strategy for the synthesis of β-lactones, including this compound. This approach often involves the [2+2] cycloaddition of a ketene or ketene equivalent with an aldehyde or ketone. organic-chemistry.orgthieme-connect.comrsc.org The Lewis acid activates the carbonyl compound, rendering it more susceptible to nucleophilic attack by the ketene.

A notable example is the use of a quinine-tethered Co(III)-salen complex as a bifunctional Lewis acid-Lewis base catalyst. This system promotes the asymmetric [2+2] cycloaddition of ketene and aldehydes, yielding C4-substituted β-lactones with excellent enantioselectivity (>99% ee) and high yields (71–97%). organic-chemistry.orgthieme-connect.com The enhanced Lewis acidity of the Co(III) center is crucial for the catalyst's high activity. organic-chemistry.org Another approach involves the use of aluminum complexes, such as those derived from axially chiral 1,1′-binaphthalene-2,2′-diol (BINOL), to catalyze the asymmetric cycloaddition of ketene with aldehydes, affording optically active 4-substituted oxetan-2-ones. rsc.org

Bimetallic systems featuring a Lewis acidic cation and a nucleophilic counter-anion have also proven effective. For instance, the combination of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) with a cobalt carbonyl complex, like [PPN]⁺[Co(CO)₄]⁻, can catalyze the carbonylation of epoxides to β-lactones with high yields. mdpi.com In these systems, the Lewis acid activates the epoxide, facilitating the subsequent nucleophilic attack by the cobaltate anion. mdpi.comresearchgate.net The choice of Lewis acid can influence the activity and selectivity of the reaction. mdpi.com

Table 1: Examples of Lewis Acid Catalyzed Synthesis of β-Lactones

| Catalyst System | Reactants | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Quinine-tethered Co(III)-salen | Ketene + Aldehydes | C4-substituted β-lactones | 71-97% | >99% | organic-chemistry.orgthieme-connect.com |

| Me₃Al-BINOL derivatives | Ketene + Aldehydes | 4-substituted oxetan-2-ones | Up to 56% | - | rsc.org |

| [PPN]⁺[Co(CO)₄]⁻ / BF₃·OEt₂ | Epoxides + CO | β-lactones | 60-90% | - | mdpi.com |

| [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻ | Isobutylene (B52900) oxide + CO | This compound | 90% (conversion) | - | acs.org |

Organocatalytic Methods (e.g., Guanidine (B92328) Lewis Bases)

Organocatalysis offers a metal-free alternative for the synthesis of β-lactones, with chiral guanidines emerging as effective Lewis basic catalysts. nih.govrsc.org These catalysts can operate through various activation modes, including hydrogen bonding. rsc.org Chiral bicyclic guanidines have been shown to catalyze reactions with high efficiency and stereoselectivity. acs.org

For instance, chiral guanidine-amides have been successfully employed in the cyclization of 1,3-enynes and the 1,4-conjugate addition/cyclization of azlactones to produce δ-lactone derivatives with high yields and excellent enantioselectivity. rsc.org While this example produces a six-membered ring, the principles of guanidine catalysis are applicable to the formation of other lactone ring sizes. rsc.orgdntb.gov.ua The bifunctional nature of these catalysts, possessing both a guanidinium (B1211019) group and an amide, allows for versatile activation and stereocontrol. rsc.org

In the context of β-lactone synthesis, basic organocatalysts like guanidines (e.g., TBD), amidines (e.g., DBU), and phosphazenes have been investigated as initiators for the ring-opening polymerization of β-lactones, which proceeds via a related nucleophilic attack on the lactone ring. researchgate.net This highlights the ability of these Lewis bases to interact with and activate the β-lactone scaffold.

Transition Metal-Mediated Cyclization Reactions

Transition metal catalysis provides a powerful tool for the synthesis of β-lactones through various cyclization strategies. google.combridgewater.eduacs.org One of the most prominent methods is the carbonylation of epoxides, where a transition metal complex facilitates the insertion of carbon monoxide into the epoxide ring. mdpi.comgoogle.comacs.org

Bimetallic catalysts of the type [Lewis acid]⁺[Co(CO)₄]⁻ have been extensively studied for this transformation. mdpi.comgoogle.com A highly active and selective catalyst for the synthesis of β-lactones from CO and epoxides is [(N,N'-bis(3,5-di-tert-butylsalicylidene)phenylenediamino)Al(THF)₂][Co(CO)₄]. acs.org At 50 °C and 880 psi of CO, this catalyst effectively carbonylates isobutylene oxide to produce this compound (referred to as β-methyl-β-butyrolactone in the study) with 90% conversion in just one hour. acs.org

Palladium-catalyzed reactions have also been developed for β-lactone synthesis. For instance, β-lactone products can be directly accessed from aliphatic acids via a palladium-catalyzed β-C(sp³)–H activation. acs.org Another approach involves the Suzuki coupling of α-chloro-β-lactones with boronic acids, mediated by a palladium catalyst, to synthesize α-aryl- and α-alkyl-β-lactones. bridgewater.edu

Furthermore, the cyclization of 2-(2-hydroxypropan-2-yl)-3-methylcycloprop-2-enone in the presence of triphenylphosphine (a transition metal ligand, though used here as an organocatalyst) has been shown to yield 3-ethylidene-4,4-dimethyloxetan-2-one. rsc.orgscispace.com Transition metal catalysts are also instrumental in intramolecular [4+2] cycloadditions to form various cyclic structures, demonstrating their versatility in ring-forming reactions. williams.edu

Table 2: Transition Metal-Mediated Synthesis of β-Lactones

| Catalyst System | Reactants | Product | Yield/Conversion | Conditions | Reference |

|---|---|---|---|---|---|

| [(salph)Al(THF)₂][Co(CO)₄]⁻ | Isobutylene oxide + CO | This compound | 90% conversion | 50 °C, 880 psi CO, 1h | acs.org |

| Palladium(II) with N-acetyl protected β-amino acid ligand | Aliphatic acids | β-lactones | - | - | acs.org |

| Palladium catalyst with PPh₃ and K₃PO₄/K₂CO₃ | α-chloro-β-lactone + Boronic acid | α-aryl-β-lactone | Low | Room temp, overnight | bridgewater.edu |

| Triphenylphosphine (5 mol%) | 2-(2-hydroxypropan-2-yl)-3-methylcycloprop-2-enone | 3-ethylidene-4,4-dimethyloxetan-2-one | 60% | CD₃OD, 25 °C | rsc.orgscispace.com |

Chemical Reactivity and Reaction Mechanisms of 4,4 Dimethyloxetan 2 One

Ring-Opening Reactions

The high ring strain of the oxetan-2-one system makes it prone to undergo reactions that relieve this strain, primarily through the cleavage of the ester linkage. These reactions can be initiated by a wide range of nucleophiles or by thermal energy.

Nucleophilic attack is the most common reaction pathway for β-lactones. The attack can occur at two distinct electrophilic sites: the carbonyl carbon (C2) or the β-carbon (C4, the carbon bearing the gem-dimethyl groups). The regioselectivity of this attack is dictated by the nature of the nucleophile, the substituents on the lactone ring, and the reaction conditions, leading to two primary mechanistic pathways clockss.orgresearchgate.netmdpi.com.

Ring-opening via an SN2 mechanism involves a nucleophilic attack on the β-carbon (C4) and results in the cleavage of the O-Alkyl bond (the C4-O1 bond) clockss.orgmdpi.com. This pathway is characteristic of a bimolecular nucleophilic substitution, where the nucleophile approaches from the backside relative to the departing oxygen atom, leading to an inversion of the stereochemistry at the β-carbon acs.org.

This O-Alkyl cleavage pathway is generally favored by "hard" nucleophiles, as defined by Hard and Soft Acids and Bases (HSAB) theory, and under neutral or acidic reaction conditions researchgate.netmdpi.com. The reaction proceeds with the formation of a carboxylate, which is protonated upon workup to yield a β-substituted carboxylic acid chinesechemsoc.orgencyclopedia.pub.

In the specific case of 4,4-dimethyloxetan-2-one, the β-carbon is a quaternary center. The presence of two methyl groups at this position presents significant steric hindrance to the backside attack required for an SN2 reaction. This steric congestion makes the O-Alkyl cleavage pathway less favorable compared to β-lactones with less substitution at the C4 position.

The alternative pathway for nucleophilic ring-opening is an attack at the electrophilic carbonyl carbon (C2). This proceeds via a tetrahedral intermediate, characteristic of a nucleophilic acyl substitution (addition-elimination) mechanism, and results in the cleavage of the O-Acyl bond (the C2-O1 bond) clockss.orgresearchgate.netmdpi.com.

This O-Acyl scission is typically favored under basic conditions and with "softer" nucleophiles researchgate.netmdpi.com. The initial product of this reaction is an enolate, which is subsequently protonated to give a β-hydroxy derivative (e.g., a β-hydroxy ester or β-hydroxy amide) clockss.org. In the context of polymerization, this mechanism leads to the formation of an alkoxide chain-end encyclopedia.pub. For this compound, the carbonyl carbon is sterically unhindered, making it a more accessible site for many nucleophiles compared to the quaternary C4 carbon.

The competition between these two pathways is summarized below:

| Cleavage Type | Mechanism | Attacked Carbon | Bond Cleaved | Favored By | Resulting Product |

| O-Alkyl | SN2 | C4 (β-carbon) | C4-O1 | Hard nucleophiles, Acidic/Neutral conditions | β-substituted carboxylic acid |

| O-Acyl | Addition-Elimination | C2 (Carbonyl) | C2-O1 | Softer nucleophiles, Basic conditions | β-hydroxy derivative |

Organometallic reagents, particularly carbon nucleophiles, are effective for the ring-opening of β-lactones. Copper-modified Grignard reagents (organocuprates) have proven to be particularly useful for promoting SN2-type O-Alkyl cleavage with high efficiency and stereoselectivity acs.orgresearchgate.net. This reaction serves as a powerful method for carbon-carbon bond formation, providing synthetic routes to a variety of β-disubstituted carboxylic acids from enantiomerically enriched β-lactones acs.org.

The reaction typically involves the use of a stoichiometric amount of a copper(I) salt, such as copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·SMe₂), with the Grignard reagent to form a Gilman-type cuprate (B13416276) acs.orgorganic-chemistry.org. This organocuprate then acts as the active nucleophile, attacking the β-carbon (C4) to induce ring-opening with inversion of configuration acs.orgresearchgate.net. While a range of alkyl Grignard reagents, including sterically hindered ones, are effective, phenyl- and vinyl-derived organometallics have been found to be less efficient in these ring-opening reactions acs.orgresearchgate.net.

Table 1: Examples of β-Lactone Ring-Opening with Carbon Nucleophiles Note: The following examples illustrate the general reactivity of β-lactones, as specific data for this compound is limited in the surveyed literature.

| β-Lactone Substrate | Carbon Nucleophile | Catalyst/Additive | Product Type | Reference |

|---|---|---|---|---|

| Generic 4-substituted β-lactone | Alkyl Grignard Reagent (R-MgBr) | CuBr·SMe₂ (stoichiometric) | β-Alkyl Carboxylic Acid | acs.org |

| β-Butyrolactone | Geranyl Grignard Reagent | Li₂CuCl₄ (5 mol%) | β-Geranyl Carboxylic Acid | acs.org |

| Bicyclic β-lactone | Alkyl or Aryl Cuprates | Cu(I) salts | trans-substituted Cyclopentane/Cyclohexane Carboxylic Acid | researchgate.net |

A variety of heteroatom nucleophiles, including amines, alcohols, and thiols, readily react with β-lactones researchgate.netmdpi.com. The regioselectivity of the ring-opening again depends on the nucleophile and the reaction conditions.

Oxygen Nucleophiles: Hard nucleophiles like alcohols, often under acidic catalysis, tend to favor attack at the β-carbon (C4), leading to O-Alkyl cleavage and the formation of β-alkoxy acids. In contrast, alkoxides and hydroxides under basic conditions typically attack the carbonyl carbon (C2), causing O-Acyl cleavage to yield β-hydroxy esters or β-hydroxy acids, respectively mdpi.com.

Nitrogen Nucleophiles: Amines are effective nucleophiles for ring-opening reactions. Primary and secondary amines can react to form β-hydroxy amides (via O-Acyl cleavage) or β-amino acids (via O-Alkyl cleavage) mdpi.com. The reaction of spirocyclic β-lactone-oxindoles with amine nucleophiles has been employed in a dual ring-opening strategy to synthesize functionalized malamides researchgate.net.

Sulfur Nucleophiles: Thiols are generally considered soft nucleophiles and are more likely to attack the carbonyl carbon, leading to O-Acyl cleavage and the formation of β-hydroxy thioesters. The higher nucleophilicity of thiols compared to amines has been exploited in one-pot multicomponent reactions where the thiol reacts preferentially with an electrophile before the amine participates nih.gov.

Table 2: Examples of β-Lactone Ring-Opening with Heteroatom Nucleophiles Note: These examples demonstrate the general reactivity patterns of β-lactones.

| Nucleophile Type | Example Nucleophile | Typical Product (via O-Acyl Cleavage) | Typical Product (via O-Alkyl Cleavage) | Reference |

|---|---|---|---|---|

| Oxygen | Alcohols (ROH) / Alkoxides (RO⁻) | β-Hydroxy Ester | β-Alkoxy Acid | mdpi.com |

| Nitrogen | Primary/Secondary Amines (R₂NH) | β-Hydroxy Amide | β-Amino Acid | mdpi.comresearchgate.net |

| Sulfur | Thiols (RSH) | β-Hydroxy Thioester | β-Thio-substituted Carboxylic Acid | nih.gov |

Beyond nucleophilic attack, β-lactones, including this compound and its derivatives, can undergo thermal decomposition to eliminate carbon dioxide and form an alkene ethz.chwiley-vch.de. This reaction is a synthetically useful method for the stereospecific synthesis of olefins, as it is one of the few [2+2]-cycloreversion reactions that proceeds with retention of configuration researchgate.net.

The mechanism of this decarboxylation can vary with the reaction conditions. In the gas phase, theoretical and kinetic studies suggest a concerted, asynchronous, nonpolar mechanism nih.gov. However, in solution, the reaction is influenced by solvent polarity, pointing towards a polar mechanism that likely involves the formation of a zwitterionic intermediate nih.gov. The thermal lability of the β-lactone ring system makes it a valuable precursor for generating specific alkene structures ethz.ch. For this compound, this process would yield isobutylene (B52900) and carbon dioxide.

Polymerization Chemistry of 4,4 Dimethyloxetan 2 One

Ring-Opening Polymerization (ROP) Mechanisms

The strained four-membered ring of 4,4-dimethyloxetan-2-one makes it susceptible to ring-opening polymerization under various catalytic conditions. The primary mechanisms involved are anionic and organocatalytic ROP.

Anionic polymerization of this compound can proceed via a "living" mechanism, which allows for precise control over the polymer's molecular weight and a narrow molecular weight distribution. acs.org This type of polymerization is characterized by the absence of chain-terminating side reactions. libretexts.org The nature of the propagating species, either a carboxylate or an alkoxide, is dependent on the initiator used. acs.org

In a "living" anionic polymerization, the reactive chain ends remain active throughout the process, enabling the continued addition of monomer units. libretexts.orgnih.gov This controlled growth leads to polymers with predictable chain lengths and low dispersity. libretexts.org The process can be visualized as an equilibrium between a dormant state and a growing state, where the growing state is necessary for the polymer chain to extend. libretexts.org

The use of specific initiators can influence the polymerization pathway. For instance, certain initiators lead to the formation of "living" low-molecular-weight polymer chains that can act as initiators themselves. acs.org

| Initiator Type | Propagating Center | Polymerization Characteristics |

| Carboxylate | Carboxylate | "Living" polymerization, controlled molecular weight |

| Alkoxide | Alkoxide | Can lead to the formation of cyclic oligomers alongside the desired polymer |

Table 1: Characteristics of Anionic Polymerization of this compound

Organocatalytic ring-opening polymerization has emerged as a versatile method for polymer synthesis, utilizing organic molecules as catalysts instead of metal-based systems. nih.gov Various organocatalytic systems, including zwitterionic, anionic, cationic, and supramolecular, have been explored for the ROP of lactones.

Zwitterionic Polymerization: N-heterocyclic carbenes (NHCs) are effective catalysts for the zwitterionic ring-opening polymerization of lactones. nitech.ac.jpnih.gov The mechanism involves the nucleophilic attack of the NHC on the lactone, forming a zwitterionic tetrahedral intermediate that subsequently ring-opens. nih.gov

Anionic Organocatalytic Systems: Strong organic bases, such as amidines, guanidines, and phosphazenes, can catalyze the ROP of lactones. mdpi.comresearchgate.net These catalysts can activate an initiator, such as an alcohol or water, which then initiates the polymerization. mdpi.comresearchgate.net

Cationic Organocatalytic Systems: While less common for this compound, cationic ROP can be initiated by strong acids for other lactones like β-butyrolactone. wikipedia.org

Supramolecular Catalysis: Hydrogen-bonding organocatalysts, such as thioureas combined with a base, can provide excellent control over the ROP of thionolactones, a related class of monomers. researchgate.net This approach relies on the activation of the monomer through hydrogen bonding. researchgate.netrsc.org

A variety of initiation systems have been successfully employed for the ring-opening polymerization of this compound and related lactones.

Alkylzinc Alkoxides: Alkylzinc alkoxides, often stabilized by ligands, have been investigated as initiators. nih.govrsc.orgresearchgate.net These compounds can be effective in promoting the polymerization of lactones.

Carboxylic Acid Salts: Salts of carboxylic acids, such as potassium acetate (B1210297), can serve as initiators. acs.org The polymerization initiated by these salts typically proceeds through a carboxylate propagating center. acs.org Tetrabutylammonium acetate has also been used to initiate the anionic ROP of related beta-lactones. nih.gov

Alkali Metal Alkoxides: Alkali metal alkoxides, including those of lithium, sodium, and potassium, are effective initiators for the anionic polymerization of this compound. acs.org The choice of the alkali metal and the solvent can influence the aggregation state of the alkoxide and, consequently, the polymerization kinetics. osti.govnih.gov The polymerization proceeds via an alkoxide propagating species, which can sometimes lead to intramolecular transesterification reactions, forming cyclic oligomers. acs.org

| Initiation System | Type of ROP | Key Features |

| Alkylzinc Alkoxides | Coordination | Can be tuned for reactivity and selectivity. nih.govrsc.org |

| Carboxylic Acid Salts | Anionic | Leads to carboxylate propagating centers. acs.org |

| Alkali Metal Alkoxides | Anionic | Can be highly reactive; may form cyclic byproducts. acs.orgacs.org |

Table 2: Common Initiation Systems for the ROP of this compound

Copolymerization Strategies

Copolymerization offers a powerful tool to modify the properties of poly(this compound) by incorporating other monomer units into the polymer chain.

This compound can be copolymerized with other β-lactones to create copolyesters with tailored properties.

Copolymerization with Beta-Butyrolactone: The copolymerization of this compound with β-butyrolactone (also known as 4-methyloxetan-2-one) allows for the synthesis of copolymers with varying compositions. wikipedia.orgencyclopedia.pubnih.gov "Living" poly(β-butyrolactone) with carboxylate active centers has been used as a macroinitiator for the synthesis of block copolymers with this compound. encyclopedia.pub This strategy enables the creation of materials with properties intermediate between the two homopolymers. researchgate.net

Copolymerization with cis-3,4-Dimethyloxetan-2-one: Information on the specific copolymerization with cis-3,4-dimethyloxetan-2-one is less prevalent in the provided search results. However, the general principles of β-lactone copolymerization would apply.

The ring-opening copolymerization of epoxides and cyclic anhydrides is a well-established method for producing polyesters. nsf.govrsc.orgmdpi.com This strategy can be extended to the copolymerization of β-lactones like this compound with cyclic anhydrides. This approach allows for the incorporation of dicarboxylic acid units into the polyester (B1180765) backbone, which can significantly alter the polymer's thermal and mechanical properties. nsf.gov The copolymerization can be catalyzed by various systems, including Lewis pairs and metal complexes, to achieve alternating or random copolymers. rsc.orgnih.govmukundamandal.com

Control over Polymer Architecture and Microstructure

The synthesis of poly(this compound), also known as polypivalolactone (PPVL), with well-defined architectures and microstructures is primarily achieved through living/controlled ring-opening polymerization (ROP). This technique allows for precise control over molar mass, dispersity (Đ), and the creation of complex polymer structures like block copolymers.

Living ROP of lactones, including this compound (often abbreviated as PVL), suppresses termination and chain-transfer reactions that are common in conventional polymerization. iaamonline.org This "living" nature enables the sequential addition of different monomers to create well-defined block copolymers. acs.org For instance, block copolymers of PVL have been synthesized with monomers like 2,2-dimethyltrimethylene carbonate (DTC), demonstrating the versatility of this approach. acs.org

The control over the polymerization is highly dependent on the catalyst system used. Various metal-based catalysts, particularly those involving aluminum, have been shown to be effective for the living ROP of lactones. rsc.org The structure of the catalyst, including the ligands attached to the metal center, plays a crucial role in the catalytic activity and the degree of control over the polymerization. rsc.org For example, certain aluminum complexes can effectively prevent undesirable side reactions like transesterification, which is critical for maintaining the distinct block structure in copolymers. rsc.org

The general strategy for synthesizing a diblock copolymer, such as Poly(A)-b-Poly(this compound), using living ROP involves:

Polymerizing the first monomer (Monomer A) using a suitable initiator and catalyst system.

Once the first monomer is consumed, the "living" polymer chains remain active.

Introducing the second monomer, this compound, which then polymerizes from the active ends of the Poly(A) chains.

This sequential addition results in a block copolymer with a defined structure. The living nature of the process ensures that the resulting polymers have narrow molecular weight distributions (Đ values close to 1.0). acs.org

| Parameter | Method of Control | Outcome |

| Molar Mass | Adjusting the monomer-to-initiator ratio in a living ROP. | Predictable and controlled chain length. |

| Dispersity (Đ) | Utilizing a living/controlled polymerization mechanism. | Narrow molar mass distribution (Đ ≈ 1.0 - 1.2). |

| Architecture | Sequential monomer addition in a living ROP. | Synthesis of block copolymers (e.g., diblock, triblock). acs.orgresearchgate.net |

| Microstructure | Use of stereoselective catalysts. | Control over the tacticity (stereochemistry) of the polymer chain. |

This table provides a summary of how different aspects of polymer structure are controlled through advanced polymerization techniques.

Control over the microstructure, specifically the stereochemistry (tacticity) of the polymer chain, is another critical aspect. For substituted lactones, the use of stereoselective catalysts can influence the arrangement of the monomer units, leading to isotactic, syndiotactic, or atactic polymers. While the stereocontrol in PVL polymerization is less complex due to its gem-dimethyl substitution pattern at the α-carbon, the principles of stereoselective catalysis developed for other lactones are applicable.

Degradation Mechanisms of Resulting Poly(this compound)

The degradation of poly(this compound) can proceed through several mechanisms, primarily thermal and hydrolytic degradation, which involve the cleavage of the ester linkages in the polymer backbone.

Thermal Degradation:

The thermal decomposition of polypivalolactone is a complex process that has been shown to proceed via a non-radical, intramolecular cyclization mechanism. When heated to high temperatures, the polymer chain undergoes scission, leading to the formation of various products. The primary thermal degradation pathway involves a "backbiting" reaction of the carboxylate chain end, which attacks the ester linkage, leading to the elimination of a monomer molecule, pivalolactone (B16579) (this compound), and regenerating the carboxylate end group.

Another significant product of thermal degradation is isobutylene (B52900). Its formation is proposed to occur via a six-membered ring transition state (Ester-pyrolysis or Ei mechanism), resulting in the formation of a carboxylic acid end-group and the release of an isobutylene molecule.

Key products from the thermal degradation include:

Pivalolactone (monomer)

Di- and tri-pivalolactone (cyclic oligomers)

Isobutylene

Carbon dioxide

The presence of certain end-groups or residual catalyst from the polymerization process can influence the onset and rate of thermal degradation.

Hydrolytic Degradation:

Hydrolytic degradation involves the cleavage of the ester bonds in the polymer backbone by water. acs.org This process is common to all polyesters. The reaction can be catalyzed by both acids and bases.

In this reaction, a water molecule attacks the carbonyl carbon of the ester group. This leads to chain scission, resulting in the formation of one carboxyl end-group and one hydroxyl end-group for each broken ester bond. The rate of hydrolysis is influenced by several factors including temperature, pH, the polymer's crystallinity, and its molar mass. Higher temperatures and extreme pH conditions (either acidic or basic) significantly accelerate the rate of hydrolysis.

Due to the high crystallinity and hydrophobicity of polypivalolactone conferred by the gem-dimethyl groups, it is generally more resistant to hydrolysis compared to other aliphatic polyesters like polylactic acid (PLA) or polyglycolic acid (PGA). The bulky dimethyl groups can sterically hinder the approach of water molecules to the ester linkage, slowing down the degradation process.

| Degradation Type | Key Mechanism | Primary Products | Influencing Factors |

| Thermal | Intramolecular cyclization; Ester pyrolysis (Ei mechanism). | Pivalolactone, Isobutylene, Carbon Dioxide, Cyclic Oligomers. | Temperature, End-group type. |

| Hydrolytic | Cleavage of ester linkages by water. | Carboxylic acid and hydroxyl end-groups (chain scission). | Temperature, pH, Crystallinity, Molar Mass. |

This table summarizes the primary mechanisms and products for the degradation of Poly(this compound).

Computational and Theoretical Investigations of 4,4 Dimethyloxetan 2 One

Quantum Chemical Calculations of Reaction Intermediates and Transition States

Quantum chemical calculations are a powerful tool for elucidating the intricate details of chemical reactions, providing insights into the geometry, energy, and electronic structure of transient species such as reaction intermediates and transition states. These calculations, often employing methods like Density Functional Theory (DFT) or high-level ab initio techniques, are instrumental in understanding reaction pathways and predicting reaction kinetics and thermodynamics.

For 4,4-dimethyloxetan-2-one, such calculations would be invaluable in exploring its reactivity. For instance, in its unimolecular decomposition, quantum chemical calculations could identify the structure of the transition state leading to ring-opening and the nature of any subsequent intermediates. However, a thorough search of the scientific literature did not yield specific studies that have performed these calculations for this compound. While general principles of lactone reactivity are understood, the specific energetic and structural details for this particular substituted oxetanone are not documented in available research.

Potential Energy Surface Mapping for Unimolecular Reactions and Ring-Opening Pathways

A potential energy surface (PES) provides a multidimensional landscape that maps the energy of a molecule as a function of its geometry. wikipedia.orglibretexts.org For a chemical reaction, the PES allows for the visualization of the minimum energy path from reactants to products, passing through transition states. wikipedia.org Mapping the PES for the unimolecular reactions of this compound, particularly its ring-opening pathways, would be a critical step in understanding its thermal or photochemical decomposition.

The ring-opening of β-lactones can proceed through different mechanisms, including the cleavage of either the acyl-oxygen or the alkyl-oxygen bond. The substitution pattern on the ring, such as the gem-dimethyl group in this compound, is expected to significantly influence the relative energies of these pathways. A detailed PES map would reveal the preferred reaction coordinate and the energy barriers associated with each possible ring-opening event. Unfortunately, specific studies detailing the PES for this compound are not present in the reviewed literature.

Master Equation Modeling for Reaction Rate Coefficients

Master equation modeling is a sophisticated computational technique used to predict pressure- and temperature-dependent rate coefficients for unimolecular and recombination reactions. rsc.org It accounts for the competition between collisional energy transfer and reaction, which is particularly important in gas-phase kinetics.

In the context of this compound, master equation modeling could be used to calculate the rate coefficients for its unimolecular decomposition pathways under various conditions. This would require input from quantum chemical calculations for the potential energy surface, vibrational frequencies, and other molecular properties. Such models are crucial for accurately simulating complex chemical systems, such as combustion or atmospheric chemistry, where this molecule might be present. The absence of foundational quantum chemical data for this compound has precluded the application of master equation modeling to its reaction kinetics in the published literature.

Theoretical Analysis of Stereochemical Outcomes in Reactions

Theoretical analysis can provide profound insights into the stereochemical outcomes of chemical reactions. By calculating the energies of diastereomeric transition states, it is possible to predict and explain the stereoselectivity of a reaction.

For reactions involving this compound, theoretical analysis could be employed to understand the stereochemistry of its formation or its subsequent reactions. For example, in a cycloaddition reaction to form the oxetanone ring, computational models could predict which diastereomer would be favored. Similarly, if the ring-opening of this compound leads to chiral products, theoretical calculations could elucidate the factors controlling the stereochemical course of the reaction. As with the other areas of computational investigation, specific theoretical analyses of the stereochemical outcomes in reactions of this compound are not available in the current body of scientific literature.

Advanced Research Applications and Future Directions

Role in Asymmetric Synthesis of Beta-Disubstituted Carboxylic Acids

The asymmetric synthesis of carboxylic acids bearing a stereogenic center at the α-position is a significant focus in organic chemistry due to the prevalence of this motif in natural products and pharmaceuticals. rsc.org While numerous methods exist for creating α-chiral carboxylic acids, the synthesis of β-disubstituted carboxylic acids presents its own set of challenges. 4,4-Dimethyloxetan-2-one has emerged as a valuable building block in this context.

One notable application involves the copper-catalyzed 1,4-addition of dialkylzinc reagents to aryl acetate (B1210297) derivatives in the presence of a phosphoramidite (B1245037) ligand. nih.gov This method allows for the creation of an all-carbon α-quaternary center with high yields and enantioselectivities. nih.gov The resulting products, containing both Meldrum's acid and ester moieties, are versatile intermediates that can be further transformed into a range of valuable compounds, including succinimides, succinate (B1194679) esters, succinic acids, γ-butyrolactones, and β-amino acid derivatives. nih.gov

Furthermore, cobalt-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids has proven to be a highly effective method for producing chiral carboxylic acids. nih.gov This approach, utilizing a chiral cobalt catalyst with an electron-donating diphosphine ligand, demonstrates high activity and excellent enantioselectivity for a broad range of substrates. nih.gov The versatility of this method is highlighted by its successful application in the synthesis of key intermediates for various chiral drugs. nih.gov Mechanistic studies suggest that the carboxylic acid group plays a crucial role in controlling reactivity and enantioselectivity through interaction with the metal center. nih.gov

Monomer for Biodegradable Polymer Synthesis

This compound serves as a monomer in the synthesis of biodegradable polymers, a field of growing importance due to environmental concerns associated with traditional plastics. google.com It can be copolymerized with other β-lactones, such as β-propiolactone, β-butyrolactone, and β-valerolactone, to create copolymers with tailored properties. google.comgoogle.com The resulting aliphatic polyesters, like poly(beta-propiolactone), are known for their biodegradability, breaking down into carbon dioxide and water. google.com

The polymerization can be initiated to produce biodegradable polyols, which have applications in various industries. google.com These polyols can be formed by polymerizing β-lactone monomers with at least one monomer containing a diol. google.com The β-lactone itself can be synthesized by reacting an epoxide with carbon monoxide. google.com This approach allows for the incorporation of bio-based content into the final polymer, enhancing its environmental credentials. google.com

| Monomer | Polymer Type | Potential Applications |

| This compound | Co-polymer with other β-lactones | Packaging, Medical, Pharmaceutical |

| This compound | Polyol (with diols) | Various industrial uses |

Precursor in the Synthesis of Complex Organic Molecules

The strained ring of this compound makes it a reactive intermediate and a valuable precursor in the synthesis of more complex organic molecules. acs.org Its ring-opening reactions are a key feature, allowing for the introduction of its structural elements into larger frameworks.

For instance, the cyclization of 2-(2-hydroxypropan-2-yl)-3-methylcycloprop-2-enone in the presence of triphenylphosphine (B44618) yields 3-ethylidene-4,4-dimethyloxetan-2-one, showcasing a pathway to functionalized oxetanes. rsc.orgscispace.com Additionally, this compound is a known downstream product of various chemical reactions, indicating its role as a synthetic intermediate. For example, it can be hydrolyzed to form β-hydroxy-β-methylbutyric acid (HMB), a compound with biological significance. wikipedia.org The synthesis of HMB can be achieved through the cycloaddition of acetone (B3395972) and ketene (B1206846) to produce this compound, which is then hydrolyzed. wikipedia.org

Development of Novel Catalytic Systems for Synthesis and Polymerization

Significant research efforts have been directed towards developing efficient catalytic systems for both the synthesis and polymerization of this compound and related β-lactones. A notable advancement is the use of a catalyst system comprising a Lewis acid and a metal carbonyl for the carbonylative ring expansion of epoxides. mdpi.com Specifically, a tin(IV)-porphyrin tetracarbonyl cobaltate catalyst has shown high efficiency and selectivity in the carbonylation of epoxides to β-lactones. mdpi.com This system exhibits a high turnover number and exclusively produces the desired β-lactone without side products. mdpi.com

In the realm of polymerization, various catalysts are employed to control the process and the properties of the resulting polymer. For instance, the synthesis of telechelic poly(2,6-dimethyl-1,4-phenylene oxide)s incorporating DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) functionality utilizes a copper(I) bromide/N-butyldimethylamine catalyst. mdpi.com

The synthesis of this compound itself can be achieved through various catalytic methods. One classical approach involves the cycloaddition of ketenes with ketones. google.com More modern methods include the use of specific catalysts to improve yield and selectivity. For example, a highly active and selective catalyst for the carbonylation of isobutylene (B52900) oxide to pivalolactone (B16579) has been reported.

Future Perspectives in Mechanistic Understanding and Reaction Control for Oxetanone Systems

A deeper mechanistic understanding of reactions involving oxetanones is crucial for advancing their application in organic synthesis. The reactivity of the strained four-membered ring, while advantageous, also presents challenges in controlling reaction pathways. Factors such as solvent polarity and temperature can significantly influence whether a reaction proceeds through a stepwise or concerted mechanism. For example, polar aprotic solvents can stabilize zwitterionic intermediates in ring-opening reactions, whereas nonpolar solvents may favor concerted pathways.

Future research will likely focus on computational methods, such as Density Functional Theory (DFT), to model reaction pathways and predict outcomes. acs.org These theoretical studies, combined with experimental data, will provide a more complete picture of the factors governing the reactivity of oxetanone systems. This understanding will enable the rational design of new catalysts and reaction conditions to achieve greater control over selectivity and yield.

Furthermore, exploring the reaction mechanisms of novel catalytic systems, such as the copper/TFA co-catalyzed four-component A3-coupling/annulation domino reaction, will open up new avenues for the synthesis of complex spirocyclic structures derived from oxetanones. mdpi.com A proposed mechanism for this reaction involves the formation of a Cu-alkyne species, which then reacts with an in situ-formed iminium ion, leading to ring-opening and subsequent intramolecular cyclization. mdpi.com Continued investigation into such complex cascade reactions will undoubtedly lead to the discovery of new and efficient synthetic methodologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.